molecular formula H8N2O10Zn B579028 Zinc nitrate, tetrahydrate CAS No. 19154-63-3

Zinc nitrate, tetrahydrate

Cat. No. B579028
CAS RN: 19154-63-3
M. Wt: 261.448
InChI Key: SFYBRCJPMDQKHA-UHFFFAOYSA-N
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Patent
US07196210B2

Procedure details

Exact amounts of tetrahydropyrene-2,7-dicarboxylic acid, (4,4′-HPDCH2) (0.015 g, 0.05 mmol), and zinc nitrate tetrahydrate, Zn(NO3)2·4H2O, (0.052 g, 0.20 mmol), were dissolved in 10 ml DEF and and placed in a Parr Teflon-lined stainless steel vessel (23 mL). The vessel was sealed and heated at a constant rate (2° C./min) to 105° C. for 20 h and then cooled to room temperature at a rate of 1° C./min. The resultant sample (76%) was filtered and washed with DEF (3×5 mL) yielding IRMOF-11.
Name
tetrahydropyrene-2,7-dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Zn(NO3)2·4H2O
Quantity
0.052 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:14]2[C:15]3=[C:16]4[C:11](=[CH:12][CH:13]=2)[CH:10]=[C:9]([C:17]([OH:19])=[O:18])[CH:8]=[C:7]4[CH:6]=[CH:5][CH:4]3[CH2:3][CH:2]1[C:20]([OH:22])=[O:21]>O.O.O.O.[N+]([O-])([O-])=O.[Zn+2].[N+]([O-])([O-])=O>[CH2:12]1[C:11]2[C:16]3=[C:7]([CH:8]=[C:9]([C:17]([OH:19])=[O:18])[CH:10]=2)[CH2:6][CH2:5][C:4]2=[C:15]3[C:14](=[CH:1][C:2]([C:20]([OH:22])=[O:21])=[CH:3]2)[CH2:13]1 |f:1.2.3.4.5.6.7|

Inputs

Step One
Name
tetrahydropyrene-2,7-dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(CC2C=CC3=CC(=CC4=CC=C1C2=C34)C(=O)O)C(=O)O
Name
Zn(NO3)2·4H2O
Quantity
0.052 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O.O.O.O.[N+](=O)([O-])[O-].[Zn+2].[N+](=O)([O-])[O-]
Step Two
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was sealed
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature at a rate of 1° C./min
FILTRATION
Type
FILTRATION
Details
The resultant sample (76%) was filtered
WASH
Type
WASH
Details
washed with DEF (3×5 mL)

Outcomes

Product
Name
Type
product
Smiles
C1CC2=CC(=CC3=C2C4=C(CC3)C=C(C=C41)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.